3-(4-Fluorophenyl)cyclohexanone
Overview
Description
3-(4-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the cyclohexane ring
Scientific Research Applications
3-(4-Fluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds during synthesis, contributing to the formation of the final product .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclohexanone with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid.
Reduction: 3-(4-Fluorophenyl)cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)cyclohexanone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)cyclohexanone: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)cyclohexanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)cyclohexanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs .
Properties
IUPAC Name |
3-(4-fluorophenyl)cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJABDUOKFETPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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